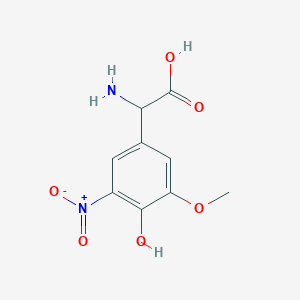![molecular formula C12H9N3O7 B2520535 2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid CAS No. 175293-31-9](/img/structure/B2520535.png)
2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid", also referred to as NZ-314, is a derivative of 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acids, which have been prepared and tested for their inhibitory activities against aldose reductase (AR) and aldehyde reductase (ALR). NZ-314, in particular, has shown strong inhibitory activity against AR with minimal activity against ALR, making it a selective inhibitor with potential clinical applications .
Synthesis Analysis
The synthesis of NZ-314 involves the preparation of a series of 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acids. These compounds were synthesized and tested for their ability to inhibit AR and ALR. The synthesis process aimed to create compounds with a high ratio of IC50(ALR)/IC50(AR), indicating a strong preference for AR inhibition. NZ-314 emerged as a candidate for clinical development due to its pharmacological efficacy, such as the recovery of reduced motor nerve conduction velocity, and its favorable toxicological profile .
Molecular Structure Analysis
The molecular structure of NZ-314 is characterized by the presence of a 4-nitrobenzyl group attached to the 2,4,5-trioxoimidazolidine-1-acetic acid framework. This structure is crucial for the compound's selective inhibitory activity against AR. The nitro group's presence on the benzyl moiety may contribute to the compound's potency and selectivity by influencing the electronic properties of the molecule .
Chemical Reactions Analysis
NZ-314, as part of the 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acids family, is involved in the inhibition of the AR enzyme. The specific interactions and reactions between NZ-314 and the AR enzyme are not detailed in the provided data, but the high selectivity suggests a strong and specific binding to the active site of AR, which prevents the reduction of glucose to sorbitol, a key step in the development of diabetic complications .
Physical and Chemical Properties Analysis
The physical and chemical properties of NZ-314 are not explicitly detailed in the provided data. However, the compound's strong inhibitory activity against AR and its selectivity over ALR suggest that it has favorable physicochemical properties for interaction with the AR enzyme. The pharmacological tests indicate that NZ-314 has a suitable toxicological profile for further clinical development, which implies that its physical and chemical properties are compatible with a good safety profile .
科学的研究の応用
Photosensitive Protecting Groups
The utilization of photosensitive protecting groups, including compounds like 2-nitrobenzyl, showcases promising applications in synthetic chemistry. Although the compound of interest, 2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid, was not directly mentioned, the mention of 2-nitrobenzyl as a photosensitive protecting group highlights the potential for innovative applications in the development of sensitive materials or in the controlled release of chemicals upon exposure to light. This area is still in the developmental stage but promises significant advancements in synthetic methodologies and material sciences (Amit, Zehavi, & Patchornik, 1974).
Hydantoin Derivatives in Medicinal Chemistry
Hydantoin derivatives, with the core structure of imidazolidine-2,4-dione, play a crucial role in medicinal chemistry. The hydantoin scaffold, integral to drugs like phenytoin and nitrofurantoin, demonstrates a wide range of biological activities. This underscores the importance of imidazolidinyl structures (related to the compound of interest) in drug discovery. These structures are pivotal in synthesizing non-natural amino acids and their conjugates, presenting a significant group of heterocycles with therapeutic and agrochemical applications. The efficient synthesis methodologies, such as the Bucherer-Bergs reaction, emphasize the versatility and potential of hydantoin derivatives in creating new therapeutic agents (Shaikh et al., 2023).
Biodegradation and Catabolism
The ability of certain bacteria to catabolize or assimilate compounds similar to 2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid has been recognized. This involves gene clusters such as iac and iaa, which are responsible for the degradation of specific organic molecules, turning them into simpler compounds. This biodegradation process is critical in understanding the environmental fate of complex organic chemicals and offers insights into using microorganisms for environmental cleanup or biotransformation processes for industrial applications (Laird, Flores, & Leveau, 2020).
Redox Mediators and Organic Pollutant Treatment
The role of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant organic pollutants highlights a potential application area for similar compounds. These mediators facilitate the breakdown of challenging pollutants, demonstrating the importance of chemical intermediates in environmental remediation and waste treatment processes. This approach is especially relevant for compounds that are resistant to conventional treatment methods, offering a pathway to mitigate pollution and enhance the sustainability of industrial processes (Husain & Husain, 2007).
特性
IUPAC Name |
2-[3-[(4-nitrophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O7/c16-9(17)6-14-11(19)10(18)13(12(14)20)5-7-1-3-8(4-2-7)15(21)22/h1-4H,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKVEPYBCUHZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=O)N(C2=O)CC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

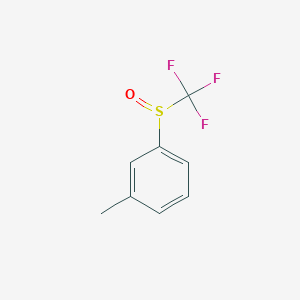
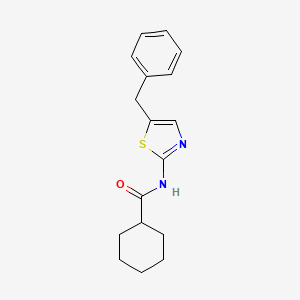
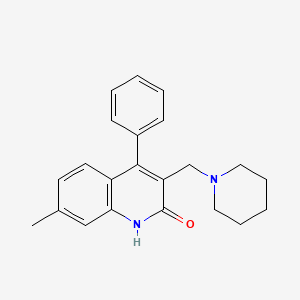
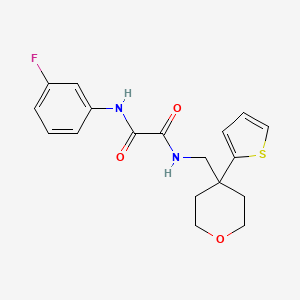

![Tert-butyl 8-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate 8,8-dioxide](/img/structure/B2520458.png)


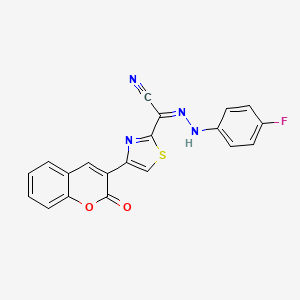
![2-(2-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2520468.png)
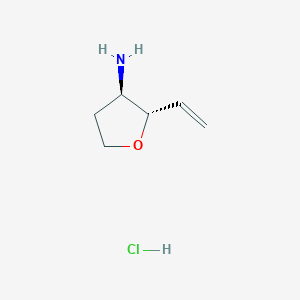
![4-Fluorobicyclo[2.2.2]octan-1-amine](/img/structure/B2520471.png)
![1-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2520474.png)
